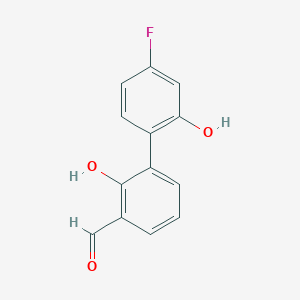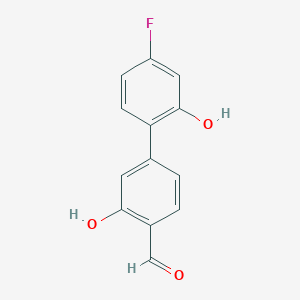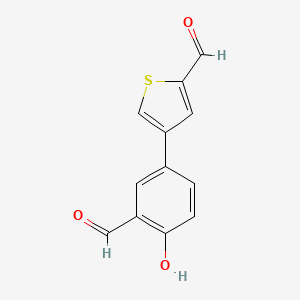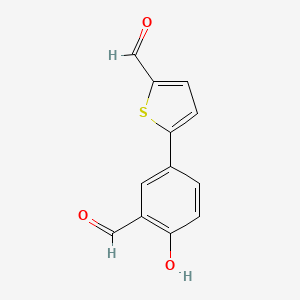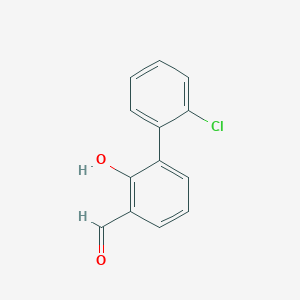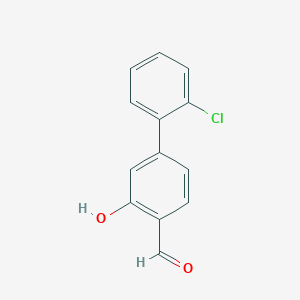
4-(3,4-Difluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Difluorophenyl)-2-formylphenol, 95% (4-DF-2FP) is a type of phenol compound that is widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 110-111°C and a boiling point of 247-248°C. It is also soluble in water and ethanol and has a molecular weight of 215.07 g/mol. 4-DF-2FP is a highly reactive compound and is used in a variety of applications, ranging from organic synthesis to medicinal research.
作用机制
4-(3,4-Difluorophenyl)-2-formylphenol, 95% is a highly reactive compound and its reactivity is due to its ability to form covalent bonds with other compounds. This is due to the presence of a phenol group in the compound, which is electron-rich and is able to form covalent bonds with other compounds. Additionally, 4-(3,4-Difluorophenyl)-2-formylphenol, 95% is able to act as a catalyst in the synthesis of various compounds, due to its ability to form covalent bonds with other compounds.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-2-formylphenol, 95% is not known to have any significant biochemical or physiological effects on humans or animals. It is, however, highly reactive and should be handled with caution. Additionally, it is important to note that 4-(3,4-Difluorophenyl)-2-formylphenol, 95% is not intended for human or animal consumption.
实验室实验的优点和局限性
The main advantage of using 4-(3,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is its high reactivity, which allows it to be used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. Additionally, it is a highly versatile compound and can be used in the synthesis of various polymers, pharmaceuticals, and other compounds.
The main limitation of using 4-(3,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is its reactivity, which can be dangerous if not handled properly. Additionally, it is important to note that 4-(3,4-Difluorophenyl)-2-formylphenol, 95% is not intended for human or animal consumption and should not be ingested.
未来方向
There are many potential future directions for the use of 4-(3,4-Difluorophenyl)-2-formylphenol, 95% in scientific research and laboratory experiments. These include its use as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a starting material in the synthesis of various polymers. Additionally, it could be used as a reactant in the synthesis of various pharmaceuticals and other compounds. Additionally, it could be used in the synthesis of various polymers, such as polycarbonates, polyurethanes, polyesters, and polyamides. Finally, it could be used in the synthesis of various other compounds, such as dyes, pigments, and fragrances.
合成方法
4-(3,4-Difluorophenyl)-2-formylphenol, 95% is synthesized by a process called electrophilic aromatic substitution. This process involves the reaction of an electrophile with an aromatic compound, such as 4-(3,4-Difluorophenyl)-2-formylphenol, 95%. In the reaction, the electrophile is attracted to the electron-rich aromatic ring of the compound and forms a covalent bond with it. This process is then followed by a series of steps, such as the addition of a base, the formation of a salt, and the hydrolysis of the salt to form the desired product.
科学研究应用
4-(3,4-Difluorophenyl)-2-formylphenol, 95% is widely used in scientific research and laboratory experiments. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a starting material in the synthesis of various polymers. It is also used as a reactant in the synthesis of various pharmaceuticals and other compounds. Additionally, it is used in the synthesis of various polymers, such as polycarbonates, polyurethanes, polyesters, and polyamides.
属性
IUPAC Name |
5-(3,4-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKTYLIYCRWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685121 |
Source


|
| Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111129-25-9 |
Source


|
| Record name | 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






